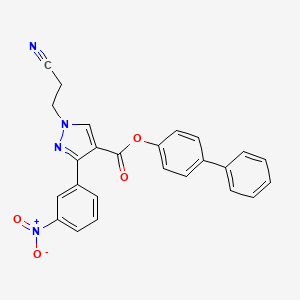![molecular formula C15H16N2OS B4172490 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole](/img/structure/B4172490.png)
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole
説明
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer therapy. It was first discovered in 2010 by a group of researchers at the University of Texas Southwestern Medical Center. Since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.
作用機序
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole works by binding to the N-terminal domain of BMI-1, preventing its interaction with other proteins and inhibiting its activity. This leads to the downregulation of genes involved in cell proliferation, survival, and metastasis, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole has been shown to have a specific effect on cancer cells, with minimal toxicity to normal cells. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and reduce metastasis in animal models. 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole has several advantages for lab experiments, including its specificity for BMI-1 and its ability to induce apoptosis in cancer cells. However, 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole has limitations, including its poor solubility in water and its instability in solution, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole. One area of focus is the development of more stable and soluble analogs of 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict response to 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole therapy. Additionally, combination therapy with 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole and other chemotherapeutic agents is an area of active investigation. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole and its potential applications in cancer therapy.
科学的研究の応用
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. Studies have demonstrated that 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-16-14(10-19-11)12-4-6-13(7-5-12)15(18)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKRWLDLIVJEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4172411.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4172414.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4172420.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4172430.png)

![ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4172447.png)
![ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4172453.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4172458.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4172466.png)
![N-cyclohexyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4172473.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4172495.png)
![N-(4-bromophenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172505.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide](/img/structure/B4172510.png)